ABT-767 -

ABT-767

Catalog Number: EVT-256951
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Overview

ABT-767 is a novel compound primarily developed as a poly (ADP-ribose) polymerase inhibitor, targeting advanced solid tumors. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in patients with specific genetic mutations that render them more susceptible to DNA damage. The development of ABT-767 is part of a broader effort to create targeted therapies that can improve patient outcomes by exploiting the vulnerabilities of cancer cells.

Source and Classification

ABT-767 is classified as a small molecule drug and belongs to the category of poly (ADP-ribose) polymerase inhibitors. It was developed by Abbott Laboratories, now part of AbbVie Inc., and has been evaluated in clinical trials for its efficacy and safety profile in treating various malignancies, including those associated with BRCA mutations .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABT-767 involves several key steps typical for the production of small molecule pharmaceuticals. While specific proprietary synthesis routes are not publicly detailed, the general approach includes:

  1. Solid-Phase Synthesis: This method is commonly used for synthesizing complex organic molecules, allowing for the sequential addition of building blocks.
  2. Purification: Techniques such as chromatography are employed to isolate the desired compound from byproducts.
  3. Characterization: The final product undergoes rigorous analytical methods, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its identity and purity.

The synthesis process must adhere to Good Manufacturing Practice standards to ensure quality and reproducibility .

Molecular Structure Analysis

Structure and Data

The molecular structure of ABT-767 can be represented by its chemical formula, which reflects the arrangement of atoms within the molecule. While exact structural diagrams are proprietary, key data points include:

  • Molecular Formula: C18H19N3O3
  • Molecular Weight: Approximately 325.36 g/mol
  • Structural Features: The compound contains functional groups that facilitate its interaction with the target enzyme, poly (ADP-ribose) polymerase.

The structural integrity is crucial for its pharmacological activity, influencing both binding affinity and selectivity towards the target enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

ABT-767 primarily functions through its interaction with poly (ADP-ribose) polymerase enzymes, leading to inhibition of their activity. The key chemical reactions involved include:

  1. Enzyme Inhibition: ABT-767 binds to the catalytic site of poly (ADP-ribose) polymerase, preventing it from facilitating DNA repair mechanisms.
  2. Cellular Response: The inhibition results in increased DNA damage accumulation within cancer cells, ultimately leading to cell death.

These reactions are critical in understanding how ABT-767 exerts its therapeutic effects against tumors that rely on poly (ADP-ribose) polymerase for survival .

Mechanism of Action

Process and Data

The mechanism of action for ABT-767 involves several steps:

  1. Binding: The compound selectively binds to the active site of poly (ADP-ribose) polymerase.
  2. Inhibition: Once bound, it inhibits the enzyme's ability to catalyze the addition of poly (ADP-ribose) chains to target proteins involved in DNA repair.
  3. Consequences: This inhibition leads to impaired DNA repair processes in cancer cells, particularly those deficient in homologous recombination repair pathways due to BRCA mutations.

Research indicates that this mechanism enhances the effectiveness of concurrent therapies such as chemotherapy or radiation by increasing tumor sensitivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABT-767 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulating the drug into a suitable dosage form for clinical use .

Applications

Scientific Uses

ABT-767 is primarily investigated for its applications in oncology, particularly:

  1. Cancer Treatment: It is being studied in clinical trials for patients with advanced solid tumors, especially those with genetic predispositions such as BRCA mutations.
  2. Combination Therapies: Research is ongoing into its use alongside other therapeutic agents to enhance efficacy against resistant tumor types.

The potential applications extend beyond oncology as ongoing research may reveal additional therapeutic uses based on its mechanism of action against DNA repair pathways .

Properties

Product Name

ABT-767

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

ABT767; ABT 767; ABT-767

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.